molecular formula C7H4F3NO2 B1293377 2-Nitrobenzotrifluoride CAS No. 384-22-5

2-Nitrobenzotrifluoride

Cat. No. B1293377
Key on ui cas rn: 384-22-5
M. Wt: 191.11 g/mol
InChI Key: NDZJSUCUYPZXPR-UHFFFAOYSA-N
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Patent
US03933807

Procedure details

2-Nitro-α,α,α-trifluorotoluene (3.82 g.) was heated at 100°C for 3 hours with potassium cyanide (7.8 g.) in dimethyl sulphoxide (40 ml.). After pouring into water, the mixture was brought to pH 7 and filtered. Acidification, ether extraction, and removal of the ether gave a solid which was sublimed or crystallised from aqueous ethanol to give 3-trifluoromethyl-salicylonitrile, m.p. 134°C.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]([F:13])([F:12])[F:11])([O-])=O.[C-:14]#[N:15].[K+].[OH2:17]>CS(C)=O>[F:11][C:10]([F:13])([F:12])[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([C:14]#[N:15])[C:4]=1[OH:17] |f:1.2|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
7.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
Acidification, ether extraction, and removal of the ether
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
crystallised from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(C#N)=CC=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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